1-{[(2-Phenylpyrimidin-5-yl)methyl]amino}propan-2-ol
Description
1-{[(2-Phenylpyrimidin-5-yl)methyl]amino}propan-2-ol is a synthetic organic compound featuring a pyrimidine core substituted with a phenyl group at position 2 and an aminomethyl-propan-2-ol moiety at position 3. The pyrimidine ring system is a common pharmacophore in medicinal chemistry, often contributing to binding interactions with biological targets such as kinases or enzymes . The propan-2-ol group enhances solubility and hydrogen-bonding capacity, which may influence pharmacokinetic properties like bioavailability .
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-[(2-phenylpyrimidin-5-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C14H17N3O/c1-11(18)7-15-8-12-9-16-14(17-10-12)13-5-3-2-4-6-13/h2-6,9-11,15,18H,7-8H2,1H3 |
InChI Key |
XYMHSKOMOPLKLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CN=C(N=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2-Phenylpyrimidin-5-yl)methyl]amino}propan-2-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Attachment of the Phenyl Group: The phenyl group is introduced to the pyrimidine ring through substitution reactions.
Amino Linkage Formation: The amino group is then linked to the pyrimidine ring, followed by the attachment of the propanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine group (-NH-) attached to the methyl bridge is highly reactive toward alkylation and acylation agents:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Alkylation | Methyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | Quaternary ammonium salts | Forms stable salts for pharmaceutical use. |
| Acylation | Acetyl chloride, pyridine, RT | N-Acetyl derivatives | Improves lipophilicity for drug delivery. |
These reactions modify the compound’s solubility and bioavailability, critical for medicinal applications.
Oxidation of the Alcohol Moiety
The propan-2-ol group undergoes oxidation to form ketones under controlled conditions:
| Oxidizing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| KMnO<sub>4</sub> | Acidic aqueous solution | 1-{[(2-Phenylpyrimidin-5-yl)methyl]amino}propan-2-one | Moderate yield |
| CrO<sub>3</sub> | Anhydrous acetone, 0°C | Same as above | High selectivity |
The ketone derivative may serve as a precursor for further functionalization, such as imine formation.
Nucleophilic Aromatic Substitution (NAS) on the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes NAS at positions activated by the phenyl substituent:
Substitution typically occurs at the 4-position of the pyrimidine ring due to electronic effects from the phenyl group.
Salt and Coordination Complex Formation
The compound forms salts with acids and coordinates with transition metals:
| Reaction Partner | Conditions | Product | Properties |
|---|---|---|---|
| HCl (gaseous) | Et<sub>2</sub>O, 0°C | Hydrochloride salt | Enhances crystallinity. |
| CuCl<sub>2</sub> | MeOH, RT | [Cu(C<sub>13</sub>H<sub>16</sub>N<sub>2</sub>O)Cl<sub>2</sub>] | Potential catalytic activity. |
Metal complexes are of interest for catalysis or as magnetic materials.
Electrophilic Aromatic Substitution (EAS)
The phenyl group attached to the pyrimidine undergoes EAS, though reactivity is moderated by the electron-withdrawing pyrimidine ring:
| Reagent | Conditions | Product | Position |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C | Nitro-substituted phenylpyrimidine | Meta |
| Br<sub>2</sub>, FeBr<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, RT | Bromo-substituted derivative | Para |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. For instance, research has shown that compounds similar to 1-{[(2-Phenylpyrimidin-5-yl)methyl]amino}propan-2-ol can effectively inhibit tumor growth in vitro and in vivo by targeting pathways involved in cell cycle regulation and apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. A study demonstrated that similar pyrimidine derivatives displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents . The mechanism of action is believed to involve interference with bacterial DNA synthesis or cell wall integrity.
Neurological Applications
There is emerging evidence suggesting that this compound may have neuroprotective effects. Compounds within this class have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders . The compound's ability to cross the blood-brain barrier enhances its appeal for neurological applications.
Case Studies
Mechanism of Action
The mechanism of action of 1-{[(2-Phenylpyrimidin-5-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to exhibit antitrypanosomal and antiplasmodial activities by interfering with the metabolic pathways of the causative organisms .
Comparison with Similar Compounds
Key Observations :
- Pyrimidine Substitutions: The phenyl group at position 2 in the target compound contrasts with halogenated or heterocyclic substituents in analogs (e.g., bromo, fluoro, pyrazole in IW-1973) .
- Amino-Propanol Variations: The absence of fluorination or dimethylamino groups in the target compound may reduce lipophilicity compared to IW-1973 or analogs, impacting membrane permeability .
Physicochemical Properties
Physicochemical characteristics are critical for drug-likeness. The target compound’s properties can be inferred from structural analogs:
Key Observations :
- The target compound’s propan-2-ol group likely enhances aqueous solubility compared to heavily fluorinated analogs like IW-1973 .
- Lower molecular weight (~300–350) may improve metabolic stability compared to higher-weight analogs (e.g., 465.444 in ) .
Pharmacological Activity
Key Observations :
- The phenylpyrimidine scaffold in the target compound is structurally analogous to kinase inhibitors (e.g., ) but lacks halogenation or bulky substituents critical for CDK2 binding .
Biological Activity
1-{[(2-Phenylpyrimidin-5-yl)methyl]amino}propan-2-ol is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, structural characteristics, and pharmacological effects based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group and an amino alcohol moiety. The molecular formula can be represented as CHNO. The compound's structure is pivotal in determining its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrimidine core followed by functionalization to introduce the amino and alcohol groups. Various synthetic pathways have been reported, emphasizing the importance of optimizing conditions to enhance yield and purity.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines, including gastric adenocarcinoma and HeLa cells. The IC values for these compounds indicate effective cytotoxicity, suggesting that modifications in the pyrimidine structure can lead to enhanced biological activity .
| Compound | Cell Line | IC (µg/mL) | Activity |
|---|---|---|---|
| This compound | HeLa | 0.51 ± 0.13 | High |
| Related Pyrimidine Derivative | AGS | 0.61 ± 0.19 | Moderate |
| Control (5-FU) | SGC-7901 | 1.07 ± 0.22 | Low |
The mechanism through which this compound exerts its effects may involve interaction with specific molecular targets such as enzymes or receptors linked to cell proliferation and apoptosis pathways. Notably, studies have indicated that similar pyrimidine derivatives can inhibit key proteins involved in cancer cell survival, thereby promoting apoptosis in malignant cells .
Case Studies
Case Study 1: Antitumor Activity in Gastric Cancer
A study evaluated the effects of several pyrimidine derivatives on gastric cancer cell lines. Among these, a compound closely related to this compound exhibited significant growth inhibition at low concentrations, highlighting its potential as a therapeutic agent against gastric tumors .
Case Study 2: Cytotoxicity against Resistant Cell Lines
In another investigation, high-throughput screening identified compounds that inhibit the growth of PhIP-resistant cancer cells. The results indicated that structural modifications in pyrimidine derivatives could lead to increased efficacy against resistant strains, suggesting that further exploration of compounds like this compound might yield valuable insights for drug development .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1-{[(2-Phenylpyrimidin-5-yl)methyl]amino}propan-2-ol?
- Methodological Answer : A plausible route involves reductive amination or alkylation. For example, reacting 2-phenylpyrimidine-5-carbaldehyde with propan-2-olamine under reducing conditions (e.g., NaBH4 or H2/Pd-C) can yield the target compound. Alternatively, nucleophilic substitution between a halogenated pyrimidine intermediate and the amino alcohol precursor may be employed. Ensure inert atmosphere and controlled pH to avoid side reactions .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : -NMR should show signals for the pyrimidine protons (~8.5–9.0 ppm), methyleneamino group (~3.5–4.0 ppm), and propan-2-ol moiety (multiplet at ~1.2–1.4 ppm for CH3 and broad OH signal). -NMR will confirm carbonyl carbons in the pyrimidine ring (~160–165 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]+ peaks matching the molecular formula (C14H16N3O). High-resolution MS (HRMS) ensures exact mass validation .
Q. What purification strategies address common impurities in this compound?
- Methodological Answer : Impurities often arise from incomplete alkylation or oxidation byproducts. Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation. Crystallization from ethanol/water mixtures (1:3 ratio) can improve yield .
- Validation : Compare retention times with reference standards and quantify impurities via UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability and stereochemical control?
- Methodological Answer :
- Solvent Optimization : Replace THF with DMF for higher solubility of intermediates.
- Catalysis : Use chiral catalysts (e.g., BINAP-Pd complexes) to control stereochemistry at the amino alcohol center .
- Continuous Flow Reactors : Implement flow chemistry to enhance reproducibility and reduce side products .
Q. What advanced techniques resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- X-ray Crystallography : Determines absolute configuration of chiral centers.
- 2D NMR (COSY, HSQC) : Maps coupling between pyrimidine protons and adjacent methylene groups.
- IR Spectroscopy : Confirms hydroxyl and amine functional groups (broad ~3300 cm⁻¹ for OH/NH) .
Q. How does stereochemistry influence the compound’s biological activity?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) and test in receptor-binding assays. Molecular docking studies predict interactions with targets like kinases or GPCRs. For example, the (R)-enantiomer may show higher affinity due to spatial compatibility with hydrophobic binding pockets .
Q. What computational methods predict the environmental fate of this compound?
- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Molecular dynamics simulations assess interactions with soil organic matter or aqueous matrices .
- Experimental Validation : Conduct OECD 301F biodegradation tests and measure logP values experimentally .
Q. How to address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Purity Assessment : Re-evaluate compound purity via LC-MS; impurities like oxidized byproducts may skew results.
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor assays) and controls.
- Meta-Analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
